molecular formula C19H19N3O3 B7714026 N-(4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

N-(4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7714026
M. Wt: 337.4 g/mol
InChI Key: GABSZPGDKRWXOI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, commonly known as MPOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. MPOB is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol. It is an oxadiazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MPOB is not fully understood, but it is believed to exert its effects by modulating various signaling pathways involved in oxidative stress and inflammation. MPOB has been found to inhibit the production of reactive oxygen species (ROS) and decrease the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to activate various antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
MPOB has been found to exhibit various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It has also been found to improve glucose metabolism and insulin sensitivity, making it a potential candidate for the treatment of diabetes. MPOB has been found to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPOB in lab experiments is its ability to exhibit significant antioxidant and anti-inflammatory properties. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using MPOB in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of MPOB. One potential direction is to investigate its potential use in the treatment of cancer, as it has been found to exhibit significant anti-cancer properties. Another potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of MPOB and its potential side effects.

Synthesis Methods

The synthesis of MPOB can be achieved using various methods, including the reaction between 4-methoxybenzoyl chloride and 3-phenyl-1,2,4-oxadiazole-5-amine in the presence of a base. Another method involves the reaction of 3-phenyl-1,2,4-oxadiazole-5-amine with 4-methoxyphenylacetic acid in the presence of a coupling agent. The purity of the synthesized MPOB can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

MPOB has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit significant antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. MPOB has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Parkinson's disease and Huntington's disease.

properties

IUPAC Name

N-(4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-16-12-10-15(11-13-16)20-17(23)8-5-9-18-21-19(22-25-18)14-6-3-2-4-7-14/h2-4,6-7,10-13H,5,8-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABSZPGDKRWXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

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